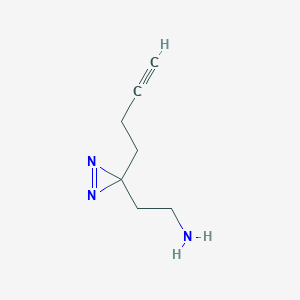
6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride
Übersicht
Beschreibung
“6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 1803594-10-6 . It has a molecular weight of 294.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-(4-aminopiperidin-1-yl)nicotinic acid dihydrochloride . The InChI code is 1S/C11H15N3O2.2ClH/c12-9-3-5-14(6-4-9)10-2-1-8(7-13-10)11(15)16;;/h1-2,7,9H,3-6,12H2,(H,15,16);2*1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 294.18 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile building block for the synthesis of various pharmaceutical agents. Its structure, featuring both a piperidine and a pyridine ring, is commonly found in molecules with significant biological activity . The presence of the amino group allows for further functionalization, making it a valuable precursor in drug discovery and development.
Organic Synthesis
As an intermediate in organic synthesis, this compound is utilized in the construction of complex organic molecules. Its reactivity enables the formation of diverse chemical bonds, facilitating the creation of novel compounds with potential applications in different branches of chemistry .
Pharmacology
In pharmacological research, the compound’s derivatives are explored for their potential therapeutic effects. Piperidine derivatives are known to exhibit a wide range of biological activities, which include acting as central nervous system stimulants, antihypertensives, and antidiabetics .
Nanotechnology
The application of this compound in nanotechnology is still an emerging field. Its potential lies in the modification of surfaces or the creation of nanostructures that could be used for drug delivery systems or as part of nanoscale devices .
Polymer Science
In polymer science, the compound can be incorporated into polymers to impart specific properties such as enhanced durability or chemical resistance. Its incorporation into polymer chains could lead to materials with novel properties suitable for industrial applications .
Biological Activity Studies
This compound is also used in studies to understand its biological activity profile. Research into its interaction with biological systems can provide insights into the design of new drugs with improved efficacy and reduced side effects .
Neuropharmacology
Given its structural similarity to known neurotransmitter analogs, this compound may be used in neuropharmacology to study neural pathways and disorders. It could serve as a lead compound for the development of new neuroactive drugs .
Enzyme Inhibition
The compound’s ability to interact with enzymes makes it a candidate for the study of enzyme inhibition, which is a crucial aspect of drug development for diseases where enzyme regulation plays a significant role .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
6-(4-aminopiperidin-1-yl)pyridine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.2ClH/c12-9-3-5-14(6-4-9)10-2-1-8(7-13-10)11(15)16;;/h1-2,7,9H,3-6,12H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIRUOMKUVYZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381807.png)
![tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1381808.png)

![4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381810.png)


![tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride](/img/structure/B1381816.png)

![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381819.png)

